

Application Notes: Quantification of Interleukin-27 in Bronchoalveolar Lavage Fluid using ELISA

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For Researchers, Scientists, and Drug Development Professionals

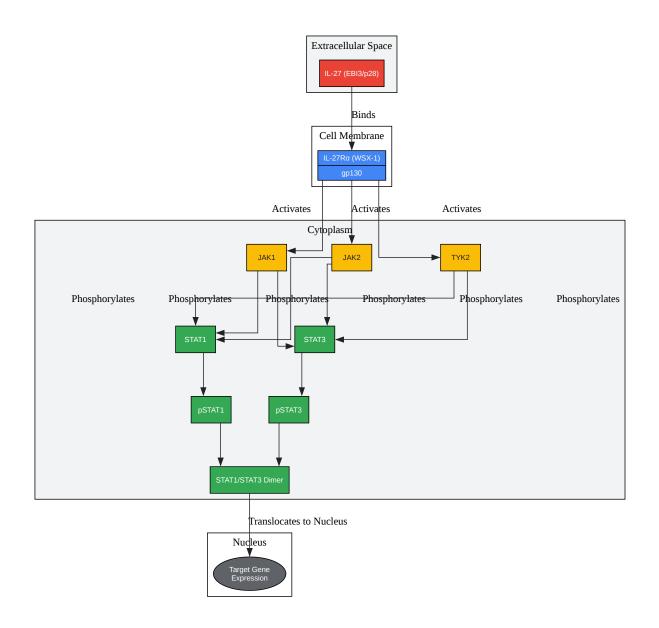
Introduction

Interleukin-27 (IL-27) is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (EBI3) and p28 subunits. Primarily produced by antigen-presenting cells, IL-27 plays a pleiotropic role in regulating immune responses.[1] It signals through a receptor complex consisting of IL-27Ra (WSX-1) and gp130, activating the JAK/STAT signaling pathway.[1][2][3] In the context of respiratory diseases, IL-27 has been implicated in the pathogenesis of conditions such as tuberculosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[4][5] Bronchoalveolar lavage (BAL) fluid (BALF) provides a valuable snapshot of the immune milieu of the lungs, and quantifying IL-27 levels in BALF can offer insights into disease mechanisms and serve as a potential biomarker.[4][6] The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying cytokine concentrations in biological fluids like BALF.[7]

IL-27 Signaling Pathway

IL-27 initiates its biological effects by binding to a heterodimeric receptor complex on the surface of target cells, such as T cells, B cells, NK cells, and monocytes.[1] This binding event triggers a downstream signaling cascade, primarily through the JAK/STAT pathway, leading to the modulation of gene expression and subsequent cellular responses.[3][8]





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Figure 1: IL-27 Signaling Pathway



Experimental Protocols Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

This protocol provides a general guideline for the collection and processing of BALF from human subjects. Procedures should be adapted based on institutional guidelines and specific research needs.

Materials:

- Sterile, flexible bronchoscope
- Sterile, buffered normal saline (0.9% NaCl)
- Sterile collection traps or containers
- · Refrigerated centrifuge
- Sterile conical tubes (15 mL and 50 mL)
- Ice
- Protease inhibitors (optional, but recommended)

Procedure:

- BAL Procedure: Following established clinical protocols, a flexible bronchoscope is wedged into a subsegmental bronchus.[9]
- Lavage: Instill sterile normal saline in aliquots (typically 50-60 mL at a time) through the bronchoscope.[9]
- Fluid Aspiration: Gently aspirate the fluid after each instillation and pool the recovered BALF into a sterile collection container kept on ice. A total of 200-300 mL of saline is typically used.
 [9]



- Sample Transportation: Transport the collected BALF to the laboratory on ice immediately to minimize cellular degradation and cytokine breakdown.
- Centrifugation: Transfer the BALF to sterile conical tubes and centrifuge at approximately 200 x g for 10 minutes at 4°C to pellet the cells.[9]
- Supernatant Collection: Carefully aspirate the supernatant, which contains the soluble cytokines, and transfer it to fresh sterile tubes.[6][9] It is advisable to leave a small amount of supernatant above the cell pellet to avoid contamination.[6]
- Aliquoting and Storage: Aliquot the BALF supernatant into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade cytokines.[6] Store the aliquots at -80°C until the ELISA is performed.[6][10]

IL-27 Quantification by Sandwich ELISA

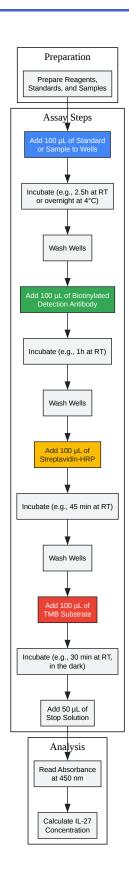
This protocol is a general guideline for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

- Human IL-27 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
- BALF samples (thawed on ice)
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm
- Distilled or deionized water
- Absorbent paper

Experimental Workflow:





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Figure 2: General ELISA Workflow



Procedure:

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
- Standard Curve Preparation: Prepare a serial dilution of the IL-27 standard to create a standard curve. The concentration range will depend on the specific kit being used.
- Sample Addition: Pipette 100 μL of each standard and BALF sample into the appropriate
 wells of the pre-coated microplate. It is recommended to run all standards and samples in
 duplicate or triplicate.
- Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[9]
- Washing: Aspirate the liquid from each well and wash the plate multiple times with the
 provided wash buffer. After the final wash, remove any remaining wash buffer by inverting
 the plate and tapping it on absorbent paper.
- Detection Antibody Addition: Add 100 μL of the biotinylated detection antibody to each well.
- Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[9]
- Washing: Repeat the washing step as described in step 5.
- Streptavidin-HRP Addition: Add 100 μL of Streptavidin-HRP conjugate to each well.
- Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).
- Washing: Repeat the washing step as described in step 5.
- Substrate Addition: Add 100 μL of TMB substrate solution to each well. A blue color will develop.



- Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).[9]
- Stopping the Reaction: Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

- Standard Curve Generation: Average the duplicate or triplicate OD readings for each standard. Subtract the average OD of the zero standard (blank). Plot the mean OD values against the corresponding IL-27 concentrations to generate a standard curve. A fourparameter logistic (4-PL) curve fit is often recommended.
- IL-27 Concentration Calculation: Average the OD readings for each BALF sample and subtract the blank OD. Use the standard curve to determine the concentration of IL-27 in each sample.
- Dilution Factor: If the BALF samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final IL-27 concentration in the original sample.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have used ELISA to measure IL-27 in BALF in various clinical contexts.

Table 1: Performance Characteristics of Commercial Human IL-27 ELISA Kits



Parameter	Kit 1 (Invitrogen BMS2085)	Kit 2 (MyBioSource MBS2515648)	Kit 3 (Elabscience E-EL-H2338)	
Assay Range	62.5 - 4,000 pg/mL	.5 - 4,000 pg/mL 31.25 - 2,000 pg/mL		
Sensitivity	9.5 pg/mL	18.75 pg/mL	18.75 pg/mL	
Sample Type	Serum, Plasma, Supernatant	Serum, Plasma, Biological Fluids	Serum, Plasma, Biological Fluids	
Intra-assay CV	8.5% Not specified		<10%	
Inter-assay CV	5.6% Not specified		<10%	
Data sourced from manufacturer's specifications.[4][11]				

Table 2: IL-27 Levels in BALF from Patients with Pulmonary Tuberculosis (PTB)

Patient Group	N	Mean IL-27 Concentration (ng/L) ± SD	Study
Control	40	73.69 ± 25.28	[10]
Smear-Negative PTB	67	120.78 ± 36.03	[10]
Smear-Positive PTB	20	136.61 ± 31.83	[10]

Table 3: Diagnostic Accuracy of BALF IL-27 for Pulmonary Tuberculosis



Compariso n	Cutoff Value	Sensitivity	Specificity	AUC	Study
PTB vs. Lung Cancer	7.867 pg/mL	68.8%	100%	0.885	[13]
PTB vs. Previous PTB	6.012 pg/mL	100%	100%	Not specified	[13]
All PTB vs. Control	86.26 ng/L	92.0%	71.8%	0.897	[10]
Smear- Negative PTB vs. Control	86.26 ng/L	91.2%	71.8%	0.882	[10]
AUC: Area Under the Curve					

Conclusion

The quantification of IL-27 in BALF by ELISA is a valuable tool for investigating the immunopathology of respiratory diseases. This application note provides a comprehensive overview of the necessary protocols, from sample collection to data analysis. The provided data highlights the potential of BALF IL-27 as a diagnostic biomarker, particularly in the context of pulmonary tuberculosis. Researchers and drug development professionals can utilize these methodologies to further explore the role of IL-27 in lung inflammation and to evaluate the efficacy of novel therapeutic interventions. Adherence to standardized protocols and careful interpretation of results are essential for obtaining reliable and reproducible data.

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